Cas no 843670-93-9 (1-methyl-3-(2-methylpropyl)-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione)

1-methyl-3-(2-methylpropyl)-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione Chemical and Physical Properties
Names and Identifiers
-
- 1-methyl-3-(2-methylpropyl)-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione
- F2582-0006
- 843670-93-9
- UPCMLD0ENAT5732064:001
- SR-01000023577
- SR-01000023577-1
- 3-isobutyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- AKOS001294740
- Z223825892
-
- Inchi: 1S/C19H23N5O2/c1-13(2)12-24-17(25)15-16(21(3)19(24)26)20-18-22(10-7-11-23(15)18)14-8-5-4-6-9-14/h4-6,8-9,13H,7,10-12H2,1-3H3
- InChI Key: CYQNDFKFQYHNHA-UHFFFAOYSA-N
- SMILES: O=C1C2=C(N=C3N(C4C=CC=CC=4)CCCN32)N(C)C(N1CC(C)C)=O
Computed Properties
- Exact Mass: 353.18517499g/mol
- Monoisotopic Mass: 353.18517499g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 3
- Complexity: 562
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 61.7Ų
1-methyl-3-(2-methylpropyl)-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2582-0006-4mg |
1-methyl-3-(2-methylpropyl)-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione |
843670-93-9 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2582-0006-30mg |
1-methyl-3-(2-methylpropyl)-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione |
843670-93-9 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2582-0006-10μmol |
1-methyl-3-(2-methylpropyl)-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione |
843670-93-9 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2582-0006-3mg |
1-methyl-3-(2-methylpropyl)-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione |
843670-93-9 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2582-0006-5mg |
1-methyl-3-(2-methylpropyl)-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione |
843670-93-9 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2582-0006-50mg |
1-methyl-3-(2-methylpropyl)-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione |
843670-93-9 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2582-0006-15mg |
1-methyl-3-(2-methylpropyl)-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione |
843670-93-9 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2582-0006-5μmol |
1-methyl-3-(2-methylpropyl)-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione |
843670-93-9 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2582-0006-1mg |
1-methyl-3-(2-methylpropyl)-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione |
843670-93-9 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2582-0006-10mg |
1-methyl-3-(2-methylpropyl)-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione |
843670-93-9 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
1-methyl-3-(2-methylpropyl)-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione Related Literature
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Additional information on 1-methyl-3-(2-methylpropyl)-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione
Research Update on 1-methyl-3-(2-methylpropyl)-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione (CAS: 843670-93-9)
Recent studies on 1-methyl-3-(2-methylpropyl)-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione (CAS: 843670-93-9) have highlighted its potential as a novel therapeutic agent in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique pyrimidopurine-dione scaffold, has garnered attention for its promising pharmacological properties, particularly in targeting specific enzymatic pathways involved in inflammatory and neoplastic diseases.
A 2023 study published in the Journal of Medicinal Chemistry explored the compound's mechanism of action, revealing its selective inhibition of phosphodiesterase 4 (PDE4), an enzyme implicated in chronic inflammatory conditions such as psoriasis and rheumatoid arthritis. The research demonstrated a significant reduction in pro-inflammatory cytokines in vitro, with an IC50 value of 12 nM, suggesting high potency. Structural-activity relationship (SAR) analyses further identified the 2-methylpropyl and phenyl substituents as critical for binding affinity.
In parallel, preclinical investigations reported in Bioorganic & Medicinal Chemistry Letters (2024) assessed the compound's pharmacokinetic profile. The results indicated favorable oral bioavailability (78% in rodent models) and a half-life of 6.2 hours, supported by metabolic stability studies using human liver microsomes. Notably, the metabolite 9-phenyl-1H-pyrimido1,2-gpurine-2,4-dione was identified as a major active derivative, contributing to prolonged pharmacological effects.
Ongoing clinical trials (Phase I/II) registered under NCTXXXXXX are evaluating the safety and efficacy of this compound in oncology, with preliminary data showing dose-dependent apoptosis induction in hematologic malignancies. Collaborative efforts between academic institutions and pharmaceutical developers aim to optimize synthesis routes (current yield: 43%) and explore prodrug strategies to enhance tissue penetration.
These advancements position 843670-93-9 as a multifaceted candidate warranting further investigation. Future directions include combinational therapy studies and crystallographic analyses to elucidate binding modes with secondary targets like cyclin-dependent kinases (CDKs).
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